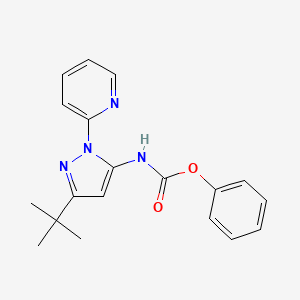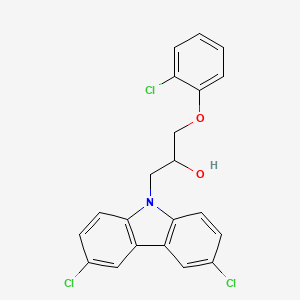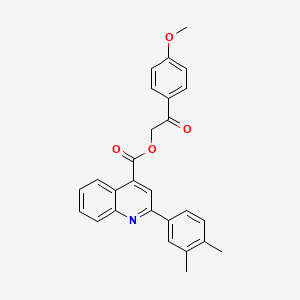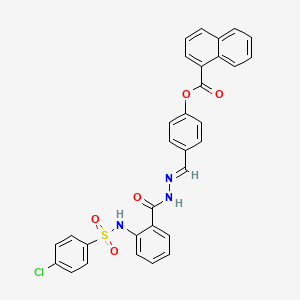
Methyl 2-(3-acetylphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-acetylphenyl)acetate is an organic compound with the molecular formula C11H12O3. It is a derivative of phenylacetic acid and contains an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-(3-acetylphenyl)acetate can be synthesized through the direct acyl-alkylation of arynes. The procedure involves the use of cesium fluoride as a base and methyl acetoacetate as a starting material. The reaction is carried out in a nitrogen atmosphere to prevent oxidation and is heated to reflux in an oil bath. The reaction mixture is then cooled, and the product is purified through flash chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of ester synthesis and purification would apply. This typically involves large-scale reactions under controlled conditions, followed by purification steps such as distillation or crystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(3-acetylphenyl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(3-acetylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: May serve as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 2-(3-acetylphenyl)acetate involves its reactivity as an ester and its ability to undergo various chemical transformations. The ester group can be hydrolyzed to form the corresponding acid and alcohol. The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(2-acetylphenyl)acetate
- 2-Acetylphenyl acetate
- 3-Acetylphenyl benzoate
Uniqueness
Methyl 2-(3-acetylphenyl)acetate is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications and research studies .
Propiedades
Fórmula molecular |
C11H12O3 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
methyl 2-(3-acetylphenyl)acetate |
InChI |
InChI=1S/C11H12O3/c1-8(12)10-5-3-4-9(6-10)7-11(13)14-2/h3-6H,7H2,1-2H3 |
Clave InChI |
RHQSLFGILCXCPP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC(=C1)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-[(2E)-3-Chloro-2-butenyl]-8-{(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12048022.png)
![[4-[(E)-(acetylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12048029.png)
![[2-(2-Bromophenyl)cyclopropyl]methanamine](/img/structure/B12048037.png)



![N-(3,4-dimethoxybenzyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12048049.png)
![4'-Hydroxy[1,1'-biphenyl]-4-yl 2-[perfluoro-4-morpholinylmethyl]-perfluoropropanoate](/img/structure/B12048054.png)



